![molecular formula C22H23FN2O3S B2806945 3-[(4-ethylphenyl)sulfonyl]-6-fluoro-1-methyl-7-pyrrolidin-1-ylquinolin-4(1H)-one CAS No. 892768-24-0](/img/structure/B2806945.png)
3-[(4-ethylphenyl)sulfonyl]-6-fluoro-1-methyl-7-pyrrolidin-1-ylquinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds like “3-[(4-ethylphenyl)sulfonyl]-6-fluoro-1-methyl-7-pyrrolidin-1-ylquinolin-4(1H)-one” often involves the use of pyrrolidine, a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “3-[(4-ethylphenyl)sulfonyl]-6-fluoro-1-methyl-7-pyrrolidin-1-ylquinolin-4(1H)-one” is characterized by the presence of a quinolinone core, a pyrrolidinyl group, and a 4-ethylphenylsulfonyl group. The presence of these functional groups can influence the compound’s reactivity and potential applications.Chemical Reactions Analysis
The chemical reactions involving “3-[(4-ethylphenyl)sulfonyl]-6-fluoro-1-methyl-7-pyrrolidin-1-ylquinolin-4(1H)-one” could involve electrophilic aromatic substitution . This type of reaction involves the attack of an electrophile at carbon to form a cationic intermediate . The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .Aplicaciones Científicas De Investigación
- Anticancer Research CCG-78942 has shown promise as a potential anticancer agent. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Mechanistic studies suggest that it may interfere with key signaling pathways involved in cancer progression.
- Kinase Inhibition This compound is known to inhibit specific kinases, including protein kinase B (Akt) and cyclin-dependent kinase 2 (CDK2). Kinase inhibitors play a crucial role in targeted cancer therapies, and CCG-78942’s kinase inhibition profile makes it an interesting candidate for further exploration.
- Neuroprotection and Neuroinflammation Some studies have investigated the neuroprotective effects of CCG-78942. It appears to modulate neuroinflammatory responses and protect neurons from oxidative stress. These properties could be relevant in neurodegenerative diseases and brain injury research.
- Cardiovascular Research Researchers have explored the impact of CCG-78942 on cardiovascular health. It may influence vascular smooth muscle cell proliferation and migration, which are critical processes in vascular diseases like atherosclerosis and restenosis.
- Anti-Inflammatory Activity CCG-78942 exhibits anti-inflammatory effects by suppressing pro-inflammatory cytokines and enzymes. Investigations into its potential as an anti-inflammatory drug have yielded promising results.
- Scientists have used CCG-78942 as a chemical probe to study various biological processes. Its selectivity for specific targets makes it valuable for dissecting complex cellular pathways .
- Drug Discovery and Medicinal Chemistry Medicinal chemists have synthesized analogs of CCG-78942 to optimize its properties. These efforts aim to create derivatives with improved efficacy, reduced toxicity, and better pharmacokinetic profiles.
- Other Applications While the above fields represent the primary areas of interest, CCG-78942 may have additional applications in fields such as immunology, metabolic disorders, and infectious diseases. Ongoing research continues to uncover its full potential.
Chemical Biology and Probe Development
Propiedades
IUPAC Name |
3-(4-ethylphenyl)sulfonyl-6-fluoro-1-methyl-7-pyrrolidin-1-ylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O3S/c1-3-15-6-8-16(9-7-15)29(27,28)21-14-24(2)19-13-20(25-10-4-5-11-25)18(23)12-17(19)22(21)26/h6-9,12-14H,3-5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEAZJRHSRUCJAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B2806862.png)
![8-((2,6-dimethylmorpholino)sulfonyl)-1-methyl-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-2(4H)-one](/img/structure/B2806863.png)
![N-(2-chlorobenzyl)-6-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/structure/B2806865.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)butanamide](/img/structure/B2806867.png)
![4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-phenylaniline](/img/structure/B2806868.png)
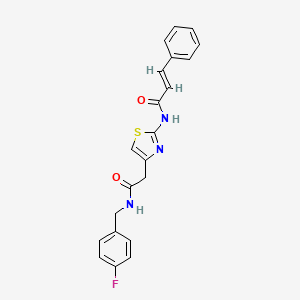
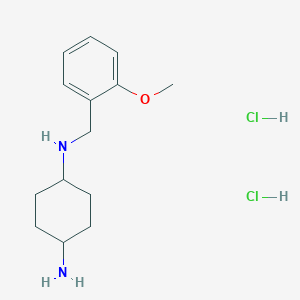

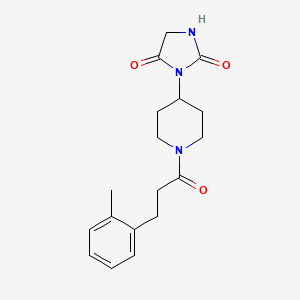
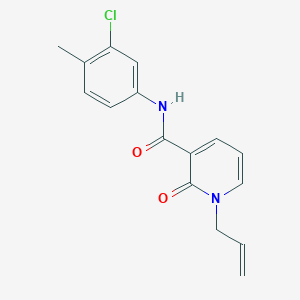
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2806881.png)
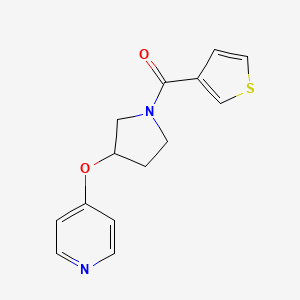
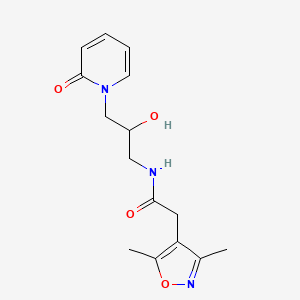
![1-benzyl-3,5-bis[(E)-(4-isopropylphenyl)methylidene]-4-piperidinol](/img/structure/B2806885.png)